molecular formula C18H21N3O4S B2681840 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034366-24-8

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2681840
CAS No.: 2034366-24-8
M. Wt: 375.44
InChI Key: GVMUCHBXJKGSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a bicyclic tetrahydrocinnolin core fused with a 2,3-dihydrobenzofuran moiety. The ethyl linker between the cinnolin and sulfonamide groups suggests conformational flexibility, which may influence binding interactions.

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18-12-13-3-1-2-4-16(13)20-21(18)9-8-19-26(23,24)15-5-6-17-14(11-15)7-10-25-17/h5-6,11-12,19H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUCHBXJKGSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • The compound's effects are mediated through interactions with specific molecular targets, such as enzymes, receptors, or proteins.

  • Its mechanism of action often involves binding to these targets, altering their activity, and thereby modulating biological pathways.

  • For example, if acting as an enzyme inhibitor, it may bind to the active site, preventing substrate interaction and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

Target Compound
  • Core framework: Tetrahydrocinnolin (partially saturated cinnoline) + 2,3-dihydrobenzofuran.
  • Functional groups : Sulfonamide, ketone (3-oxo group).
  • Substituents: Ethyl bridge connecting the cinnolin and dihydrobenzofuran-sulfonamide units.
Analog 1: N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • Core framework : 1,3-Benzoxazole (aromatic oxazole fused with benzene).
  • Functional groups : Sulfonamide, hydroxyl, oxazole-derived ketone.
  • Substituents : 2-furyl (furan), 2-thienyl (thiophene), and hydroxyethyl groups.
Analog 2: 5-(3-(Hex-5-ynyl)-3H-diazirin-3-yl)-N-((S)-2-oxo-tetrahydrofuran-3-yl)-3-oxopentanamide
  • Core framework : Tetrahydrofuran + diazirine (photoreactive three-membered ring).
  • Functional groups : Ketone, amide, diazirine (for photo-crosslinking).
  • Substituents : Hex-5-ynyl chain, pentanamide backbone.

Comparative Analysis Table

Feature Target Compound Analog 1 Analog 2
Core Heterocycle Tetrahydrocinnolin + dihydrobenzofuran Benzoxazole Tetrahydrofuran + diazirine
Functional Groups Sulfonamide, ketone Sulfonamide, hydroxyl, ketone Amide, ketone, diazirine
Substituents Ethyl linker Furyl, thienyl, hydroxyethyl Hex-5-ynyl, pentanamide
Potential Bioactivity Enzyme inhibition (inferred) Enzyme inhibition (e.g., kinase targets) Photo-crosslinking applications
Structural Rigidity Moderate (partial saturation) High (aromatic benzoxazole) Low (flexible tetrahydrofuran)

Key Differentiators

Heterocyclic Diversity: The target’s tetrahydrocinnolin core is distinct from Analog 1’s benzoxazole and Analog 2’s diazirine-tetrahydrofuran. The cinnolin system’s nitrogen atoms may enhance hydrogen-bonding interactions compared to benzoxazole’s oxygen . Analog 2’s diazirine group enables photoreactivity, a feature absent in the target compound .

The target’s sulfonamide group is shared with Analog 1, suggesting overlapping mechanisms (e.g., targeting sulfonamide-sensitive enzymes).

Synthetic Complexity: The target’s tetrahydrocinnolin synthesis likely requires hydrogenation steps, whereas Analog 1’s benzoxazole may involve condensation reactions . Analog 2’s diazirine introduces challenges in stability during synthesis .

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrocinnoline core linked to a benzofuran sulfonamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrocinnoline have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity, which may enhance the overall efficacy of this compound.

Compound Activity Target Organism
Tetrahydrocinnoline DerivativeAntibacterialE. coli
Sulfonamide AnalogAntifungalCandida albicans

Anticancer Potential

Studies have suggested that tetrahydrocinnoline derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Case Study: A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cell lines.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, sulfonamides are known inhibitors of carbonic anhydrase and may influence other enzyme activities as well.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: Binding to active sites of target enzymes.
  • Cell Signaling Modulation: Altering pathways that regulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.

Research Findings

A variety of studies have been conducted to elucidate the biological activities of similar compounds:

  • Antimicrobial Studies: Research shows that tetrahydrocinnoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies: In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Studies: Investigations into the molecular mechanisms reveal that these compounds can modulate signaling pathways associated with cell growth and survival.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonamide Coupling : Reacting a sulfonyl chloride intermediate with an amine-containing tetrahydrocinnolin derivative under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .
  • Ring Formation : Cyclization steps for the tetrahydrocinnolin core require precise temperature control (reflux conditions) and catalysts (e.g., Pd(dppf)Cl₂ for cross-coupling) to avoid side products .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity, validated via HPLC .

Q. How is the purity and structural integrity of this compound validated in research settings?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., δ 7.72 ppm for aromatic protons in sulfonamide derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS at m/z 256.4 [M+H]⁺) verifies molecular weight .
  • HPLC : Reverse-phase chromatography with UV detection monitors purity, especially for intermediates prone to oxidation .

Q. What in vitro assays are used to assess its antimicrobial or anticancer potential?

Common assays include:

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) with controls for cytotoxicity in normal cells .

Advanced Research Questions

Q. What strategies optimize the yield of tetrahydrocinnolin ring formation, and how are side products characterized?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Side Product Analysis : LC-MS and 1^1H NMR identify byproducts (e.g., dehalogenated intermediates or incomplete cyclization). Adjusting reaction time and stoichiometry minimizes these .

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values?

Methodological considerations include:

  • Assay Standardization : Use consistent cell lines (e.g., HT-29 for colorectal cancer) and culture conditions (e.g., serum concentration, incubation time) .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report activity relative to baseline solvent effects .

Q. What computational methods predict binding affinity to enzymatic targets, and how are these validated experimentally?

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., kinases or bacterial enzymes) using crystal structures from the PDB .
  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD values), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Q. How does the dihydrobenzofuran moiety influence pharmacokinetics, and what modifications enhance bioavailability?

  • Lipophilicity Assessment : LogP calculations predict membrane permeability; derivatives with lower LogP (via hydroxylation) show improved aqueous solubility .
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., sulfonamide hydrolysis). Methylation of labile sites prolongs half-life .

Data Contradiction Analysis

Example : Discrepancies in antimicrobial activity across studies may arise from:

  • Strain Variability : Use ATCC reference strains to ensure reproducibility .
  • Compound Stability : Degradation in DMSO stock solutions can reduce potency; validate stability via LC-MS before assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.